molecular formula C7H8N2S B12226254 2,3-Dihydro-1,3-benzothiazol-6-amine

2,3-Dihydro-1,3-benzothiazol-6-amine

Cat. No.: B12226254
M. Wt: 152.22 g/mol
InChI Key: KLAOUAWWYNZYKT-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,3-benzothiazol-6-amine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound consists of a benzene ring fused to a thiazole ring, with an amine group attached at the 6th position. The presence of both nitrogen and sulfur atoms in the thiazole ring imparts distinctive chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,3-benzothiazol-6-amine typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminobenzenethiol with aldehydes in the presence of oxidizing agents like hydrogen peroxide and hydrochloric acid . This reaction proceeds under mild conditions and yields the desired benzothiazole derivative.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Scientific Research Applications

2,3-Dihydro-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its ability to chelate metal ions also contributes to its biological activity. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1,3-benzothiazol-6-amine stands out due to its unique combination of nitrogen and sulfur atoms in the thiazole ring, which imparts distinctive chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

2,3-dihydro-1,3-benzothiazol-6-amine

InChI

InChI=1S/C7H8N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,9H,4,8H2

InChI Key

KLAOUAWWYNZYKT-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(S1)C=C(C=C2)N

Origin of Product

United States

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